molecular formula C9H18O2S B14475864 Ethyl 2-sulfanylheptanoate CAS No. 65351-00-0

Ethyl 2-sulfanylheptanoate

Cat. No.: B14475864
CAS No.: 65351-00-0
M. Wt: 190.31 g/mol
InChI Key: SQQQKDHNXXPLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For transparency, this article will focus on Ethyl 2-acetylheptanoate and its comparison to structurally or functionally related compounds, leveraging available evidence.

Ethyl 2-acetylheptanoate is an ester derivative with a heptanoate backbone substituted by an acetyl group at the second carbon. Its physical properties include a melting point of -46°C (liquid state at room temperature), though data on color, odor, and other characteristics are unavailable .

Properties

CAS No.

65351-00-0

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

ethyl 2-sulfanylheptanoate

InChI

InChI=1S/C9H18O2S/c1-3-5-6-7-8(12)9(10)11-4-2/h8,12H,3-7H2,1-2H3

InChI Key

SQQQKDHNXXPLKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OCC)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-sulfanylheptanoate typically involves the esterification of 2-sulfanylheptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-sulfanylheptanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-sulfanylheptanol.

    Substitution: Various substituted heptanoates depending on the reagent used.

Scientific Research Applications

Ethyl 2-sulfanylheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl 2-sulfanylheptanoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

The comparison focuses on esters with similar carbon chain lengths or functional groups. Key compounds include:

Compound CAS Functional Group Primary Use Melting Point Hazards
Ethyl 2-acetylheptanoate 24317-94-0 Acetyl ester R&D applications -46°C No classified hazards
Ethyl acetate 141-78-6 Simple ester Solvent, flavoring agent -83.6°C Flammable, irritant
Ethyl heptanoate 106-30-9 Straight-chain ester Fragrance, flavoring -66°C Low toxicity
Ethyl 3-oxohexanoate 3249-68-1 Keto ester Pharmaceutical intermediates N/A Limited hazard data

Key Differences

  • Functional Group Reactivity: Ethyl 2-acetylheptanoate contains an acetyl group, which may confer stability compared to simpler esters like ethyl acetate. However, its reactivity under thermal or chemical conditions remains undocumented .
  • Applications: Ethyl acetate is widely used as a solvent in spice extractions (e.g., black pepper, clove, ginger ), while Ethyl 2-acetylheptanoate is restricted to R&D .

Physical and Chemical Properties

Property Ethyl 2-acetylheptanoate Ethyl Acetate
Melting Point -46°C -83.6°C
Boiling Point No data 77.1°C
Flammability No data Highly flammable
Solubility No data Miscible with organic solvents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.